molecular formula C7H15ClN2O B11716455 4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride

4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride

Cat. No.: B11716455
M. Wt: 178.66 g/mol
InChI Key: KZAARVOMJFVMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of specific catalysts . Another approach involves the cyclization of α,β-unsaturated imines with acetylenedicarboxylates .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as flash vacuum pyrolysis (FVP) and temperature-dependent Rh(II)-carbenoid-mediated ring expansion are often employed .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H

InChI Key

KZAARVOMJFVMAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2C1CNC2.Cl

Origin of Product

United States

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